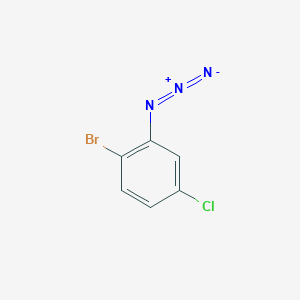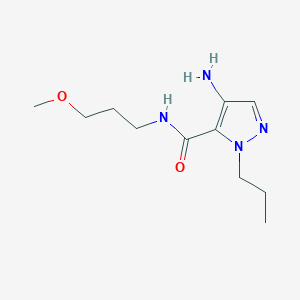
2-Azido-1-bromo-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-1-bromo-4-chlorobenzene is a chemical compound that has gained significant attention in the scientific community due to its unique physical and chemical properties. It is a derivative of bromochlorobenzenes, which are mixed aryl halides (aryl chloride and aryl bromide) consisting of bromine and chlorine as substituents on a benzene ring .
Synthesis Analysis
The synthesis of bromochlorobenzenes, such as 1-bromo-4-chlorobenzene, can be achieved through various routes. One method involves the use of 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . Another method involves the use of a derivative of (4-bromophenyl)silane using N-bromosuccinimide .Molecular Structure Analysis
The molecular formula of 2-Azido-1-bromo-4-chlorobenzene is C6H3BrClN3. The structure of this compound, like other benzene derivatives, consists of a benzene ring with bromine, chlorine, and azido as substituents .Chemical Reactions Analysis
Benzene derivatives, such as 2-Azido-1-bromo-4-chlorobenzene, can undergo nucleophilic substitution reactions . These reactions are characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-bromo-4-chlorobenzene, a similar compound to 2-Azido-1-bromo-4-chlorobenzene, include a molar mass of 191.45 g/mol . It has a melting point range of 63–67 °C and a boiling point of 196 °C .Wissenschaftliche Forschungsanwendungen
Coordination-Catalyzed Ortho-Halogenation
2-Azido-1-bromo-4-chlorobenzene can be utilized in coordination-catalyzed ortho-halogenation reactions. These reactions are facilitated by palladium(II) catalysts, which enable selective halogenation ortho to functional groups, leading to various halogenated products. Such processes are crucial for constructing complex molecules with specific halogen arrangements for further chemical transformations or as final products in material science applications (Fahey, 1971).
Synthesis of 1,2,3-Triazole Derivatives
The compound plays a role in the synthesis of 1,2,3-triazole derivatives, showcasing potential as corrosion inhibitors for steel. These derivatives are synthesized through click chemistry reactions, involving azides and alkynes, indicating its application in creating compounds that can protect metals against corrosion, which is significant in industrial applications (Negrón-Silva et al., 2013).
Molecular Switches and Material Science
Azobenzenes, including derivatives like 2-Azido-1-bromo-4-chlorobenzene, are vital in developing molecular switches due to their cis-trans isomerization under specific radiation. This property is exploited in creating responsive materials that can change properties (e.g., color, permeability) upon exposure to light, with potential applications in smart windows, data storage, and molecular electronics (Merino, 2011).
Drug Discovery and Chemical Biology
In the realm of drug discovery and chemical biology, organic azides, including 2-Azido-1-bromo-4-chlorobenzene, are used for introducing azide groups into organic compounds. This functionalization is crucial for synthesizing a wide array of organic molecules with potential pharmacological activities. The azide group can participate in click chemistry reactions, allowing for the construction of complex molecules for drug discovery applications (Zhou et al., 2017).
Photoisomerization for In Vivo Applications
Azobenzene derivatives, like 2-Azido-1-bromo-4-chlorobenzene, have been explored for their ability to undergo photoisomerization with red light, making them suitable for in vivo applications. The modification of azobenzenes to allow for red-light-induced isomerization extends their utility in biological systems, offering a non-invasive method to control biological processes with light (Samanta et al., 2013).
Wirkmechanismus
Target of Action
The primary target of 2-Azido-1-bromo-4-chlorobenzene is the benzene ring . The benzene ring is a key structural component in many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s action affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on the benzene ring with an electrophile, leading to the formation of a substituted benzene ring .
Pharmacokinetics
It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides . These pathways could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to changes in the physical and chemical properties of the original compound, potentially influencing its reactivity and interactions with other molecules .
Eigenschaften
IUPAC Name |
2-azido-1-bromo-4-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-2-1-4(8)3-6(5)10-11-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMFNQWRALCSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=[N+]=[N-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-bromo-4-chlorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(diethylamino)propyl]-1-(5-oxo-6,7,8,9-tetrahydro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)piperidine-3-carboxamide](/img/structure/B2746346.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2746348.png)

![3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one](/img/structure/B2746352.png)

![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2746355.png)
![1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2746356.png)



![4-benzoyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2746366.png)
![(8-Oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride](/img/structure/B2746367.png)
